![molecular formula C21H15ClN6OS2 B2667061 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 893914-34-6](/img/structure/B2667061.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple rings, including pyrazolo[3,4-d]pyrimidine and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions. One common approach is the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-aminopyrimidine to form the pyrazolo[3,4-d]pyrimidine core. The thioether linkage is introduced by reacting the pyrazolo[3,4-d]pyrimidine intermediate with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) , a critical target in cancer therapy. For instance, compounds designed based on this scaffold have shown promising results in inhibiting EGFR activity, which is often overexpressed in various cancers. The structural modifications in compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can lead to improved selectivity and potency against cancer cell lines .
Antimicrobial Properties
Compounds with thiazole and pyrazole moieties have demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives containing similar structures have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar properties .
In Vitro Studies
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can significantly reduce cell viability in cancer cell lines at low micromolar concentrations. For example, compounds structurally related to this compound demonstrated IC50 values ranging from 0.75 μg/mL to 4.7 μg/mL against resistant strains of S. aureus .
Animal Models
Preclinical trials using animal models have indicated that compounds with similar structures can reduce tumor size and improve survival rates in mice bearing human tumor xenografts. These findings suggest that further development could lead to effective treatments for various cancers .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are closely related and have been extensively studied for their role as kinase inhibitors.
Uniqueness
What sets 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide apart is its unique combination of structural features, which confer specific biological activities. The presence of both pyrazolo[3,4-d]pyrimidine and benzo[d]thiazole moieties enhances its potential as a multifunctional agent in drug development.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN6O3S, with a molecular weight of 460.94 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance, particularly in cancer treatment.
Anticancer Activity
Recent studies have indicated that compounds related to pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The target of these compounds often includes the Epidermal Growth Factor Receptor (EGFR) , a vital player in tumorigenesis. For instance, new derivatives have been synthesized that show promising inhibitory effects against EGFR with IC50 values in the low nanomolar range, indicating their potential as effective anticancer agents .
Case Studies:
- EGFR Inhibition : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives that were tested for their ability to inhibit EGFR. The most active compound displayed an IC50 value significantly lower than that of standard EGFR inhibitors like Erlotinib .
- Cell Line Studies : In vitro tests on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that certain derivatives induced apoptosis and arrested the cell cycle at critical phases, suggesting their utility in cancer therapy .
Antimicrobial Activity
The compound's thioether moiety has been associated with antimicrobial properties. Research on related thiazole compounds has shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the thiazole unit enhances the overall biological profile of these compounds .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the activation of caspases and the inhibition of anti-apoptotic proteins .
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
Compound | Target | IC50 Value (μM) | Biological Activity |
---|---|---|---|
Compound A | EGFR | 0.32 | Anticancer |
Compound B | PARP-1 | 1.24 | Anticancer |
Compound C | Bacterial Growth | 7.2 | Antimicrobial |
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6OS2/c1-12-2-7-16-17(8-12)31-21(26-16)27-18(29)10-30-20-15-9-25-28(19(15)23-11-24-20)14-5-3-13(22)4-6-14/h2-9,11H,10H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYZAYACQHLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.